2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane
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Overview
Description
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane typically involves the reaction of 2,6,6-trimethylcyclohex-1-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylcyclohex-1-en-1-yl)but-2-enone: This compound shares a similar cyclohexene ring structure but differs in the presence of a butenone group instead of a dioxolane ring.
2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid: This compound contains a boronic acid group, which imparts different chemical properties and reactivity.
Uniqueness
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane is unique due to its dioxolane ring, which provides distinct chemical reactivity and potential applications. The presence of the dioxolane ring allows for unique interactions in chemical reactions and biological systems, setting it apart from similar compounds.
Properties
CAS No. |
78842-55-4 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(2,6,6-trimethylcyclohexen-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C12H20O2/c1-9-5-4-6-12(2,3)10(9)11-13-7-8-14-11/h11H,4-8H2,1-3H3 |
InChI Key |
YMGXLKVMUJMYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C2OCCO2 |
Origin of Product |
United States |
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